molecular formula C13H7Cl2IN2O B13815606 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13815606
M. Wt: 405.01 g/mol
InChI Key: QVJNIFJVSVYBJQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and iodine substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Introduction of Chlorine Substituents: Chlorination of the benzoxazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Iodination of the Phenyl Ring: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted benzoxazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinone or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of chlorine and iodine substituents can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-phenyl-1,3-benzoxazole: Lacks the iodine substituent and may have different reactivity and applications.

    2-(3-Iodophenyl)-1,3-benzoxazole: Lacks the chlorine substituents and may have different reactivity and applications.

    4,6-Dichloro-1,3-benzoxazole: Lacks the phenyl and iodine substituents and may have different reactivity and applications.

Uniqueness

4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance its binding affinity, selectivity, and overall performance in various scientific and industrial applications.

Properties

Molecular Formula

C13H7Cl2IN2O

Molecular Weight

405.01 g/mol

IUPAC Name

4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Cl2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2

InChI Key

QVJNIFJVSVYBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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